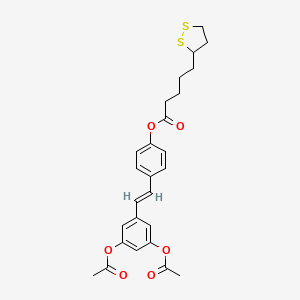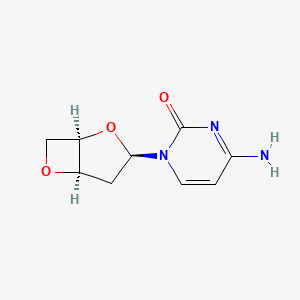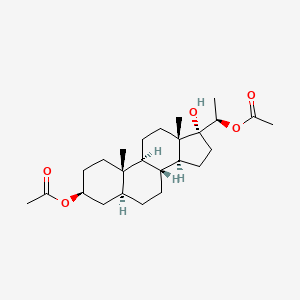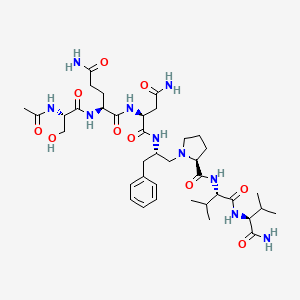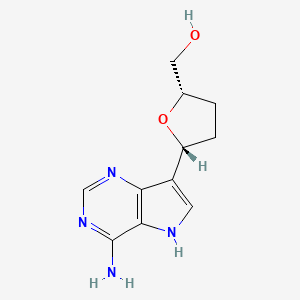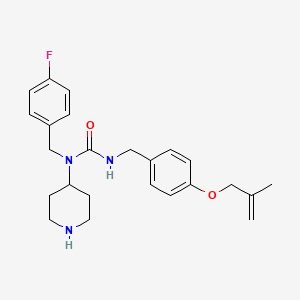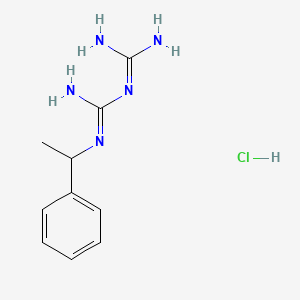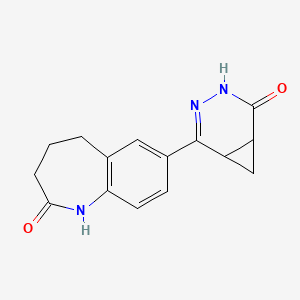
Delphinidin 3-arabinoside cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant purple and blue colors in plants such as berries, eggplants, and grapes. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delphinidin 3-arabinoside cation can be synthesized through chemical glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinose, and a glycosyl acceptor, such as delphinidin, in the presence of a catalyst like trifluoromethanesulfonic acid. The reaction is carried out under mild conditions to prevent degradation of the sensitive anthocyanin structure .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources, such as berries and other pigmented fruits. The extraction process includes maceration, filtration, and purification steps to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Delphinidin 3-arabinoside cation undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosyl donors like arabinose and catalysts like trifluoromethanesulfonic acid are employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various glycosides, including delphinidin 3-arabinoside
Scientific Research Applications
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory effects on cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries for its natural coloring properties and health benefits .
Mechanism of Action
Delphinidin 3-arabinoside cation exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Properties: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways like the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, known for its stability and bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, noted for its enhanced antioxidant properties.
Delphinidin 3-galactoside: Glycosylated with galactose, studied for its anti-inflammatory effects
Properties
CAS No. |
28500-01-8 |
|---|---|
Molecular Formula |
C20H19O11+ |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChI Key |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





